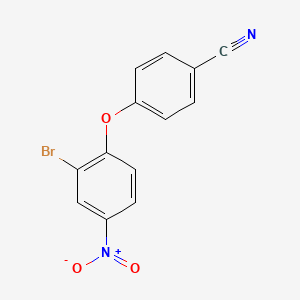
4-(2-Bromo-4-nitrophenoxy)benzonitrile
Descripción general
Descripción
“4-(2-Bromo-4-nitrophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H7BrN2O3 . It has a molecular weight of 319.11 g/mol .
Synthesis Analysis
The synthesis of “4-(2-Bromo-4-nitrophenoxy)benzonitrile” involves several steps. Initially, 4-hydroxybenzonitrile is dissolved in dimethylsulphoxide and a solution of potassium hydroxide in water is added . After distillation, 3-bromo-4-chloro-1-nitrobenzene is added to the residue and the mixture is heated . The product is then precipitated by means of ice-water, while adding methanol, and is then filtered off . After washing with water and recrystallizing from ethanol, the pure compound is obtained .Aplicaciones Científicas De Investigación
Spectral Properties and Synthesis
Research has explored the synthesis and properties of compounds similar to 4-(2-Bromo-4-nitrophenoxy)benzonitrile. For instance, studies have synthesized various phthalonitriles, which are chemically related, by substituting bromine and nitro groups in similar compounds. These phthalonitriles, upon synthesis, were investigated for their spectral properties (Znoiko et al., 2015).
Chemical Reactions and Synthesis Methods
Studies have detailed the nucleophilic aromatic substitution in compounds like 4-bromo-5-nitrophthalodinitrile, which is structurally related to 4-(2-Bromo-4-nitrophenoxy)benzonitrile. These reactions led to the creation of various phthalonitriles, exploring their reaction mechanisms and synthesis methods (Znoiko et al., 2007).
Environmental Impact and Degradation
The environmental impact and microbial degradation of similar benzonitrile herbicides, including their degradation pathways and the organisms involved, have been studied. These insights are significant for understanding the environmental fate of these compounds (Holtze et al., 2008).
Corrosion Inhibition
Research has also been conducted on benzonitrile derivatives as corrosion inhibitors. These studies include the synthesis of these compounds and their effectiveness in preventing corrosion in certain environments, which might provide insights into the applications of 4-(2-Bromo-4-nitrophenoxy)benzonitrile in similar contexts (Chaouiki et al., 2018).
Antitumor Activity
A study on a family of Iron(II)-Cyclopentadienyl compounds, including various benzonitrile derivatives, demonstrated strong activity against certain cancer cells. This research may hint at the potential of 4-(2-Bromo-4-nitrophenoxy)benzonitrile or related compounds in medicinal chemistry (Pilon et al., 2020).
Polymer Synthesis
The synthesis and properties of polymers derived from phthalonitrile-containing diamines have been investigated. These studies focus on the chemical processes involved in creating high-performance materials, which may relate to the use of 4-(2-Bromo-4-nitrophenoxy)benzonitrile in similar applications (Zeng et al., 2014).
Safety and Hazards
Handling “4-(2-Bromo-4-nitrophenoxy)benzonitrile” requires safety precautions. These include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and not allowing contact with air . It’s also important to handle it under inert gas and protect it from moisture .
Propiedades
IUPAC Name |
4-(2-bromo-4-nitrophenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-12-7-10(16(17)18)3-6-13(12)19-11-4-1-9(8-15)2-5-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFZEDUQALGKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270875 | |
| Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-nitrophenoxy)benzonitrile | |
CAS RN |
66658-87-5 | |
| Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66658-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)





![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)

![8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B3037848.png)



![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)